Lornoxicam-d4

Descripción general

Descripción

Lornoxicam-d4 is a deuterated form of Lornoxicam, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It is characterized by its analgesic, anti-inflammatory, and antipyretic properties. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Lornoxicam due to the presence of deuterium atoms, which can provide more detailed insights through mass spectrometry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Lornoxicam-d4 involves the incorporation of deuterium atoms into the Lornoxicam molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

Chemical Synthesis: Starting from deuterated precursors, the synthesis follows the same pathway as Lornoxicam, ensuring that the deuterium atoms are retained throughout the process.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.

Purification Steps: Employing techniques such as chromatography to isolate and purify the deuterated compound.

Análisis De Reacciones Químicas

Types of Reactions: Lornoxicam-d4 undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its reduced forms, often involving reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Deuterated solvents such as deuterated chloroform or deuterium oxide.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced forms of this compound.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Lornoxicam-d4 is widely used in scientific research due to its deuterated nature, which provides several advantages:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Lornoxicam.

Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates through mass spectrometry.

Drug Interaction Studies: Investigates interactions with other drugs and their impact on Lornoxicam metabolism.

Biological Research: Used in studies related to inflammation, pain management, and fever reduction.

Industrial Applications: Employed in the development of new formulations and drug delivery systems.

Mecanismo De Acción

Lornoxicam-d4, like Lornoxicam, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins and thromboxanes, which are mediators of inflammation, pain, and fever. The reduction in prostaglandin levels leads to decreased inflammation, pain relief, and fever reduction. The presence of deuterium atoms does not significantly alter the mechanism of action but provides more detailed insights into the drug’s behavior in the body.

Comparación Con Compuestos Similares

Piroxicam: Another oxicam class NSAID with similar anti-inflammatory and analgesic properties.

Meloxicam: Known for its preferential inhibition of COX-2 over COX-1, reducing gastrointestinal side effects.

Tenoxicam: Similar to Lornoxicam but with a longer half-life, providing prolonged effects.

Uniqueness of Lornoxicam-d4:

Deuterium Labeling: The presence of deuterium atoms makes this compound unique for research purposes, allowing for more precise tracking and analysis in pharmacokinetic and metabolic studies.

Enhanced Stability: Deuterium atoms can enhance the stability of the compound, making it more resistant to metabolic degradation.

Actividad Biológica

Lornoxicam-d4 is a deuterated form of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) that exhibits potent analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications, supported by relevant case studies and research findings.

Overview of this compound

Lornoxicam is primarily used for the management of acute pain and inflammation. It acts by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain response. The deuterated form, this compound, is expected to have similar pharmacodynamic properties but may exhibit altered pharmacokinetics due to the presence of deuterium.

This compound inhibits both COX-1 and COX-2 enzymes, leading to a decrease in prostaglandin synthesis. This dual inhibition results in reduced inflammation and pain perception. The reversible inhibition lasts approximately 48 hours, making it suitable for short-term pain management.

Pharmacological Effects

- Anti-inflammatory Activity : this compound effectively reduces inflammatory markers such as IL-6 and ICAM-1 in various clinical settings. For instance, a study involving patients undergoing cardiac surgery demonstrated significant reductions in these markers when lornoxicam was administered preoperatively .

- Analgesic Efficacy : Clinical trials have shown that lornoxicam provides effective analgesia comparable to opioids but with fewer gastrointestinal side effects. It has been reported to be superior to paracetamol and non-inferior to other NSAIDs in managing postoperative pain .

- Immunomodulatory Effects : Research indicates that lornoxicam can modulate immune responses by affecting leukocyte function. In a study involving camels, lornoxicam administration led to decreased phagocytic activity and reactive oxygen species (ROS) production in neutrophils, suggesting an anti-inflammatory phenotype .

Case Study 1: Cardiac Surgery Patients

A clinical trial investigated the effects of lornoxicam on lung inflammatory responses in patients undergoing coronary artery bypass grafting with extracorporeal circulation. The study found that patients receiving lornoxicam had lower levels of inflammatory markers (IL-6) and improved respiratory parameters compared to the control group .

Case Study 2: Postoperative Pain Management

In a randomized controlled trial assessing postoperative pain management, lornoxicam was administered to patients after various surgical procedures. Results indicated that patients receiving lornoxicam experienced significant pain relief with fewer adverse effects compared to those receiving traditional analgesics .

Table 1: Comparison of Pharmacokinetic Parameters

| Parameter | This compound (8 mg) | Lornoxicam (8 mg) |

|---|---|---|

| AUC | 1.07 (0.94–1.20) | Reference |

| Cmax | Higher | Reference |

| tmax | Shorter | Reference |

| Terminal Half-Life | Similar | Reference |

Table 2: Inflammatory Marker Levels Pre- and Post-Treatment

| Marker | Control Group (Mean ± SD) | Lornoxicam Group (Mean ± SD) | P-value |

|---|---|---|---|

| IL-6 | 177 ± 20 | 113 ± 49 | 0.008 |

| ICAM-1 | 217 ± 22 | 177 ± 29 | 0.014 |

Propiedades

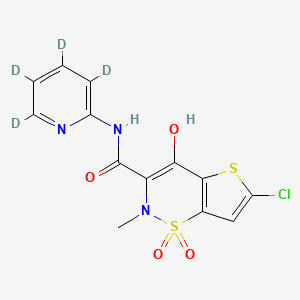

IUPAC Name |

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHQHAUOOXYABV-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=C(S3)Cl)S(=O)(=O)N2C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857942 | |

| Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216527-48-8 | |

| Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.